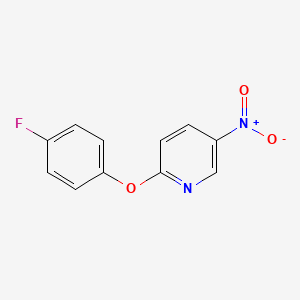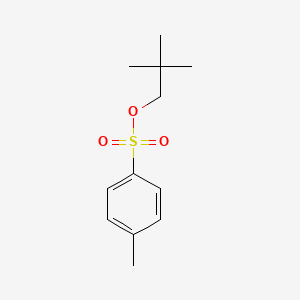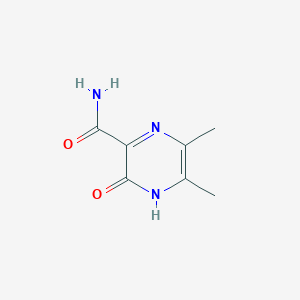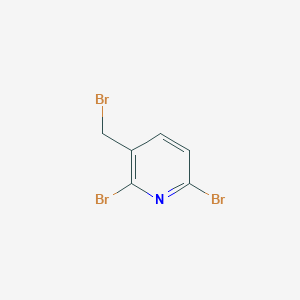
1,11-Dodecadiyne
概要
説明
1,11-Dodecadiyne is an organic compound with the molecular formula C₁₂H₁₈. It is characterized by the presence of two triple bonds located at the first and eleventh carbon atoms in a twelve-carbon chain. This compound is also known by its IUPAC name, dodeca-1,11-diyne. It is a member of the alkyne family, which is known for its unique chemical properties due to the presence of carbon-carbon triple bonds .
準備方法
1,11-Dodecadiyne can be synthesized through various methods. One common synthetic route involves the coupling of terminal alkynes. This process typically uses palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of a terminal alkyne with a halogenated alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of an amine base and an inert atmosphere to prevent oxidation.
Industrial production methods for this compound are less common due to the specialized nature of the compound. similar synthetic routes can be scaled up for industrial purposes, involving the use of large-scale reactors and continuous flow systems to ensure efficient production.
化学反応の分析
1,11-Dodecadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction of this compound typically leads to the formation of alkenes or alkanes. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The triple bonds in this compound can undergo substitution reactions, where one or both of the hydrogen atoms attached to the carbon atoms of the triple bond are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can produce dihaloalkenes or tetrahaloalkanes.
科学的研究の応用
1,11-Dodecadiyne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of other organic compounds.
Biology and Medicine: Research has explored the use of this compound in the development of bioactive molecules and pharmaceuticals. Its unique structure allows for the creation of compounds with potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties.
作用機序
The mechanism by which 1,11-dodecadiyne exerts its effects depends on the specific reaction or application. In chemical reactions, the presence of the triple bonds allows for various transformations, such as addition, substitution, and polymerization. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and catalysts used.
In biological systems, the mechanism of action of compounds derived from this compound can involve interactions with specific enzymes or receptors. The exact pathways and targets depend on the structure and functional groups of the derived compounds.
類似化合物との比較
1,11-Dodecadiyne can be compared with other similar compounds, such as:
1,11-Dodecadiene: This compound has a similar carbon chain length but contains double bonds instead of triple bonds.
1,11-Dodecadiin: This is another name for this compound, used in different languages or contexts.
The uniqueness of this compound lies in its triple bonds, which provide distinct reactivity and enable a wide range of chemical transformations that are not possible with compounds containing only single or double bonds.
特性
IUPAC Name |
dodeca-1,11-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h1-2H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVJEEGECYXPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066622 | |
| Record name | 1,11-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20521-44-2 | |
| Record name | 1,11-Dodecadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20521-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,11-Dodecadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020521442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,11-Dodecadiyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,11-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(1-Naphthylmethyl)thio]acetic acid](/img/structure/B1607089.png)





![5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1607099.png)

![3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607101.png)


